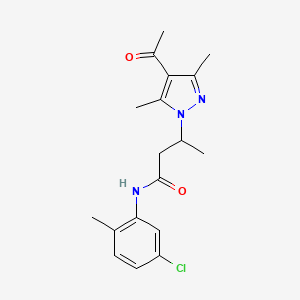![molecular formula C11H11ClN2O4S B5293156 4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5293156.png)
4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-pyrazole is a chemical compound that has been extensively studied for its potential in various scientific research applications. This compound is commonly referred to as CDPPB and has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology and neuroscience.
作用機序
CDPPB acts as a positive allosteric modulator of mGluR5, meaning that it enhances the receptor's response to glutamate, the primary neurotransmitter involved in excitatory signaling in the brain. This modulation results in increased signaling through the mGluR5 pathway, which has been shown to have a range of effects on neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects
CDPPB has been shown to have a range of biochemical and physiological effects, including the enhancement of long-term potentiation (LTP), a process that is critical for learning and memory. Additionally, CDPPB has been shown to increase the activity of certain brain regions, such as the prefrontal cortex, which is involved in executive function and decision-making.
実験室実験の利点と制限
One of the main advantages of CDPPB is its specificity for mGluR5, which allows researchers to selectively modulate this receptor without affecting other glutamate receptors. Additionally, CDPPB has been shown to have a long half-life, allowing for sustained modulation of mGluR5 activity.
One limitation of CDPPB is its relatively low potency, which requires the use of higher concentrations in experiments. Additionally, CDPPB has been shown to have off-target effects at higher concentrations, which can complicate data interpretation.
将来の方向性
There are several potential future directions for research on CDPPB. One area of interest is the development of more potent and selective mGluR5 modulators, which would allow for more precise modulation of this receptor. Additionally, CDPPB has shown promise in preclinical models of various neurological disorders, including Parkinson's disease and addiction, and further research in these areas may lead to the development of novel therapeutics. Finally, the use of CDPPB in combination with other compounds, such as NMDA receptor antagonists, may have synergistic effects on neuronal activity and synaptic plasticity.
合成法
The synthesis of CDPPB involves the reaction of 2,5-dimethoxybenzene sulfonamide with 4-chloropyrazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide and requires careful monitoring of the reaction conditions to ensure a high yield of the desired product.
科学的研究の応用
CDPPB has been extensively studied for its potential as a modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in a range of physiological processes, including learning and memory, and has been implicated in various neurological disorders such as schizophrenia and autism.
特性
IUPAC Name |
4-chloro-1-(2,5-dimethoxyphenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4S/c1-17-9-3-4-10(18-2)11(5-9)19(15,16)14-7-8(12)6-13-14/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCDPYPHGLBQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5293078.png)
![4-[(1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5293084.png)
![N-cyclopropyl-1-[(3-methoxy-5-methyl-2-thienyl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5293092.png)
![N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide](/img/structure/B5293095.png)

![7-(3-chloro-4-fluorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5293107.png)
![8-ethoxy-3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5293109.png)
![1-(2-chlorophenyl)-5-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5293112.png)
![4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5293120.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)prolinamide](/img/structure/B5293143.png)

![N~2~-(2-methoxyethyl)-N~4~-[1-(1-methyl-1H-pyrazol-4-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5293171.png)
![2-[5-(2-sec-butoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5293179.png)